![molecular formula C18H24N6O2 B5665641 N-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(1-oxopyrrolo[1,2-d][1,2,4]triazin-2(1H)-yl)acetamide](/img/structure/B5665641.png)
N-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(1-oxopyrrolo[1,2-d][1,2,4]triazin-2(1H)-yl)acetamide
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Overview
Description
The compound belongs to a class of molecules that incorporate pyrazole, triazine, and acetamide groups. These structures are often explored for their potential pharmacological activities and are synthesized through various chemical strategies involving the construction of these core structures.
Synthesis Analysis
Synthetic approaches for related compounds often involve stepwise constructions of the pyrazole and triazine rings followed by coupling with acetamide functionalities. Key steps may include cyclization reactions, amidation, and substitutions, tailored to introduce the specific substituents required for the desired compound (Geng et al., 2023).
Molecular Structure Analysis
The structure of related compounds has been elucidated using techniques like NMR, HRMS, FT-IR spectroscopy, and single-crystal X-ray diffraction. Computational methods such as density functional theory (DFT) are also applied to predict and confirm molecular geometries, electronic structures, and reactivity (Geng et al., 2023).
properties
IUPAC Name |
N-[(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)methyl]-N-methyl-2-(1-oxopyrrolo[1,2-d][1,2,4]triazin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O2/c1-12(2)24-14(4)15(13(3)20-24)9-21(5)17(25)10-23-18(26)16-7-6-8-22(16)11-19-23/h6-8,11-12H,9-10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNOOGXLMMCTAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C)CN(C)C(=O)CN2C(=O)C3=CC=CN3C=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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